WB-3559 B
Description
Structure
2D Structure
Properties
CAS No. |
96053-96-2 |
|---|---|
Molecular Formula |
C37H68N2O7 |
Molecular Weight |
652.9 g/mol |
IUPAC Name |
3-hydroxy-2-[[2-[[15-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxyhexadecanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C37H68N2O7/c1-30(2)23-19-15-11-7-5-9-13-17-21-25-32(27-34(41)38-28-35(42)39-33(29-40)37(44)45)46-36(43)26-22-18-14-10-6-8-12-16-20-24-31(3)4/h14,18,30-33,40H,5-13,15-17,19-29H2,1-4H3,(H,38,41)(H,39,42)(H,44,45)/b18-14+ |
InChI Key |
SFBPGKGOOXACGN-NLJOXVMWSA-N |
SMILES |
CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CCC=CCCCCCCCC(C)C |
Isomeric SMILES |
CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CC/C=C/CCCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CCC=CCCCCCCCC(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WB 3559 B; WB-3559 B; WB3559 B. |
Origin of Product |
United States |
Isolation and Purification Methodologies for Wb 3559 B
Extraction Techniques from Microbial Cultures
The initial step in isolating WB-3559 B involves its extraction from the microbial culture in which it is produced, specifically by a bacterium classified under the genus Flavobacterium. The process begins with the separation of the microbial cells from the culture broth. Solvent extraction is then employed to draw out the desired compounds from the fermentation broth.
While the specific solvent system used for this compound is not extensively detailed in publicly available literature, the general principle involves using a solvent that has a high affinity for the target compound, allowing for its efficient transfer from the aqueous culture medium to the organic solvent phase. This is a critical step that concentrates the compound of interest and removes a significant portion of water-soluble impurities.
Chromatographic Separation and Fractionation Protocols
Following extraction, the crude extract containing this compound and other related compounds undergoes a series of chromatographic separations to achieve purification. Chromatography is a powerful technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Silica (B1680970) Gel Chromatography
A fundamental method employed in the purification of this compound is silica gel chromatography. The crude extract is loaded onto a column packed with silica gel, a porous form of silicon dioxide. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.
The separation on a silica gel column is based on the principle of adsorption. Different compounds in the mixture will have varying affinities for the silica gel surface. Compounds that are more polar will adhere more strongly to the polar silica gel and thus move down the column more slowly. Less polar compounds will travel faster. By systematically changing the polarity of the mobile phase, a process known as gradient elution, the various components of the mixture can be selectively washed off the column and collected as separate fractions. This step is crucial for the initial cleanup and fractionation of the crude extract.
High-Performance Liquid Chromatography (HPLC)
For the final isolation and purification of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC is a highly efficient form of column chromatography that uses high pressure to force the solvent through the column, which is packed with very fine particles. This results in a much higher resolution and faster separation times compared to traditional column chromatography.
The HPLC process for this compound would involve injecting the partially purified fraction from the silica gel chromatography step into an HPLC system. The selection of the appropriate column (stationary phase) and mobile phase is critical for achieving the desired separation. The compounds are detected as they exit the column, and the fraction containing pure this compound is collected.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
While specific details on the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound are not explicitly documented in the available literature, it is a very common and powerful technique for the purification of peptides and other small molecules. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
In a hypothetical RP-HPLC separation of this compound, the more hydrophobic compounds in the mixture would have a stronger interaction with the nonpolar stationary phase and would therefore be retained longer on the column. By gradually increasing the concentration of the organic solvent in the mobile phase, the retained compounds can be eluted in order of increasing hydrophobicity. This technique offers excellent resolution and is highly suitable for the final polishing step in the purification of a dipeptide like this compound.
| Chromatographic Technique | Stationary Phase | Principle of Separation | Typical Application for this compound |
| Silica Gel Chromatography | Silica Gel | Adsorption | Initial fractionation and purification of crude extract |
| High-Performance Liquid Chromatography (HPLC) | Varies (e.g., silica, C18) | Varies (adsorption, partition) | Final isolation and purification |
| Reversed-Phase HPLC (RP-HPLC) | Nonpolar (e.g., C18) | Partition based on hydrophobicity | Potential for high-resolution final purification |
Advanced Analytical Techniques for Isolation Guidance
Modern natural product isolation is often guided by advanced analytical techniques that can rapidly provide information about the chemical composition of complex mixtures, thereby streamlining the purification process.
LC-MS/MS-Based Metabolomics for Dereplication
Although not specifically reported for this compound, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)-based metabolomics is a powerful strategy for dereplication in natural product discovery. Dereplication is the process of quickly identifying known compounds in a mixture to avoid their redundant isolation.
In this approach, the crude or partially purified extract from the Flavobacterium culture would be analyzed by LC-MS/MS. The liquid chromatography component separates the individual compounds, which are then ionized and analyzed by the mass spectrometer. The first stage of mass spectrometry (MS) provides the molecular weight of each compound. The second stage (MS/MS) involves fragmenting the ions and analyzing the resulting fragment patterns.
By comparing the obtained molecular weights and fragmentation patterns with spectral databases of known compounds, it is possible to rapidly identify previously characterized molecules. This metabolomics-guided approach would allow researchers to focus their isolation efforts on potentially novel compounds within the extract, making the discovery and purification process significantly more efficient.
Activity-Guided Isolation Schemes
A cornerstone of natural product discovery is the principle of activity-guided fractionation. This strategy relies on a specific and sensitive bioassay to monitor the biological activity of interest through the various stages of separation and purification. By testing the fractions generated at each step, researchers can selectively pursue the most active fractions, thereby efficiently homing in on the desired bioactive compound and discarding inactive material.
In the case of this compound, the guiding bioassay was its fibrinolytic activity, which is the ability to break down fibrin (B1330869), the primary protein component of blood clots. The specific assay employed was the rabbit plasma euglobulin clot lysis time. nih.gov This method involves inducing the formation of a clot in the euglobulin fraction of rabbit plasma and then measuring the time it takes for the clot to dissolve upon the addition of a test sample. A shorter lysis time indicates higher fibrinolytic activity.
While the precise quantitative data from each fractionation step is not publicly available in extensive detail, the workflow would have followed a logical progression. The crude extract obtained from the Flavobacterium culture would have first been tested to confirm its fibrinolytic activity. This active extract would then be subjected to silica gel chromatography, yielding multiple fractions. Each of these fractions would have been individually assessed using the euglobulin clot lysis assay. Only the fractions demonstrating significant fibrinolytic activity would be selected for the subsequent purification step.
These active fractions would then be pooled and further purified using HPLC. Again, the fractions collected from the HPLC separation would be tested for their ability to lyse euglobulin clots. This iterative process of separation and bioassay is repeated until a pure compound, in this case this compound, is isolated. The potency of the purified this compound would be determined by its activity in the euglobulin clot lysis assay at a specific concentration.
The following table illustrates a hypothetical purification summary for a compound like this compound, demonstrating the principles of an activity-guided isolation scheme where specific activity increases with each purification step.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Purification Fold | Yield (%) |
| Crude Extract | 1000 | 10000 | 10 | 1 | 100 |
| Solvent Extraction | 200 | 8000 | 40 | 4 | 80 |
| Silica Gel Chromatography | 50 | 6000 | 120 | 12 | 60 |
| HPLC | 5 | 4000 | 800 | 80 | 40 |
Note: The data in this table is illustrative and represents a typical activity-guided purification scheme. The actual data for the isolation of this compound is not available in the public domain.
This systematic approach of activity-guided isolation was instrumental in the successful identification and purification of this compound as a potent fibrinolytic agent from its bacterial source.
Biological Activities and Preclinical Investigations of Wb 3559 B
Fibrinolytic Activity Profiling
Investigations into the biological activities of WB-3559 B have included profiling its fibrinolytic potential. This compound belongs to a group of compounds (WB-3559 A, B, C, and D) produced by Flavobacterium sp. No. 3559, which were identified as potent fibrinolytic agents. nih.govjst.go.jp
In Vitro Assessments of Euglobulin Clot Lysis Time (e.g., Rabbit Plasma)
In in vitro assessments, WB-3559 A, B, C, and D demonstrated the ability to stimulate the euglobulin clot lysis time in rabbit plasma. nih.govjst.go.jp This indicates a potential to promote the dissolution of fibrin (B1330869) clots.
In Vivo Preclinical Models for Fibrinolytic Efficacy (e.g., Mouse Plasma)
While the group of WB-3559 compounds showed in vitro fibrinolytic activity, in vivo studies mentioned in the search results specifically highlight a chemically synthesized compound, WB-3559 D-syn, which stimulated mouse plasma euglobulin clot lysis time when injected intravenously. nih.govjst.go.jp Direct in vivo data for this compound's fibrinolytic efficacy in mouse plasma was not detailed in the provided snippets.
Antimicrobial Research Focus
This compound has been a subject of antimicrobial research, particularly in the context of compounds isolated from marine bacteria.
In Vitro Antimicrobial Susceptibility Testing (e.g., against MRSA, M. catarrhalis, B. subtilis)
This compound was identified as one of the aminolipids isolated from the Antarctic Gram-negative bacterium Aequorivita sp. that exhibited moderate in vitro antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.comd-nb.inforesearchgate.net Other aminolipids with an N-terminal glycine (B1666218) unit from the same source also showed moderate in vitro antimicrobial activity against MRSA, with reported IC50 values ranging from 22 to 145 µg/mL. d-nb.inforesearchgate.net Specific in vitro antimicrobial susceptibility data, such as IC50 values, for this compound against MRSA or other bacteria like M. catarrhalis or B. subtilis, were not explicitly provided for the isolated compound in the search results.
Proposed Membranolytic Mechanisms of Action for Aminolipids
Aminolipids, including those with N-acylated amino acids, are described as having membrane-disrupting activity. nih.gov The proposed mechanisms of action for amphiphilic antimicrobial peptides, a class that includes some membrane-active compounds, often involve interaction with bacterial membranes. These mechanisms can include disrupting membranes through models such as the carpet mechanism or pore formation (e.g., barrel-stave or toroidal pore models). mdpi.comnih.govresearchgate.netunina.it The binding of cationic antimicrobial peptides to the negatively charged bacterial cell membranes is considered a primary step in their membranolytic action. unina.it While these mechanisms are discussed for amphiphilic peptides and some aminolipids, the specific membranolytic mechanism of action for this compound has not been detailed in the provided information.
Antitumor and Cytotoxic Research Investigations
Investigations into the potential antitumor and cytotoxic effects of compounds have included studies where this compound was present.
This compound was found as a component of the total lipid content extracted from the cell membrane of the marine bacterium Leeuwenhoekiella parthenopeia. nih.govfrontiersin.orgresearchgate.netresearchgate.net In vitro screenings of this total lipid extract demonstrated a reduction in the viability of prostatic (DU-145) and brain (U-87 MG) tumor cells, while showing a lower effect on normal cells (HaCaT). nih.govfrontiersin.orgresearchgate.netresearchgate.net The observed bioactivity of the lipid extract could potentially be attributed to the individual compounds present, including this compound, or result from a synergistic effect among them. nih.govfrontiersin.orgresearchgate.netresearchgate.net Specific data on the antitumor or cytotoxic activity of isolated this compound was not available in the provided search results.
In Vitro Cell Viability Studies on Tumor Cell Lines (e.g., Prostatic, Brain Tumor Cells)
In vitro screenings utilizing the total lipid extract from L. parthenopeia Mr9T have demonstrated a reduction in the viability of certain human tumor cell lines. nih.govdntb.gov.uanih.gov Specifically, studies have been conducted on metastatic prostate adenocarcinoma DU-145 cells and glioblastoma U-87 MG cells, representing moderate and high malignancy brain tumor types, respectively. nih.gov The total lipid content, containing this compound among other compounds, showed inhibitory effects on the viability of these tumor cell lines. nih.govdntb.gov.uanih.gov
While specific quantitative data (such as IC50 values) for isolated this compound on these cell lines were not detailed in the available information, the studies indicate that the lipidome as a whole possesses antiproliferative effects against these cancer cells. nih.govdntb.gov.uanih.gov
Differential Cytotoxicity Assessment on Normal vs. Tumor Cells
A key aspect of the preclinical investigations involved assessing the differential cytotoxicity of the bacterial lipid extract on normal cells compared to tumor cells. nih.govdntb.gov.uanih.gov Studies utilized immortalized human keratinocyte HaCaT cells as a model for normal cells. nih.gov The findings indicated that the total lipid content from L. parthenopeia Mr9T exhibited a lower effect on the viability of these normal cells compared to its impact on the prostatic and brain tumor cell lines tested. nih.govdntb.gov.uanih.gov This suggests a degree of selective toxicity towards cancer cells, which is a crucial characteristic for potential therapeutic agents.
The differential effect observed between tumor and normal cells is a promising indicator for the potential therapeutic window of compounds present in the lipidome, including this compound. nih.govdntb.gov.uanih.gov
Exploration of Synergistic Bioactivity within Microbial Lipidomes
The bioactivity observed in the total lipid extract of L. parthenopeia Mr9T, which contains this compound along with other compounds such as sulfobacin A, WB 3559A, docosenamide, and topostin B-567, suggests the possibility of synergistic interactions among these components. nih.govdntb.gov.uanih.govresearchgate.net Researchers have posited that the observed reduction in tumor cell viability could be attributed to the effects of individual compounds within the lipidome or a synergistic effect resulting from their combined action. nih.govdntb.gov.uaresearchgate.net
Summary of In Vitro Cell Viability Findings (Based on Total Lipid Extract containing this compound)
| Cell Line Type | Specific Cell Line | Observed Effect on Viability (vs. Control) | Reference |
| Prostatic Tumor Cells | DU-145 | Reduced Viability | nih.govdntb.gov.uanih.gov |
| Brain Tumor Cells | U-87 MG | Reduced Viability | nih.govdntb.gov.uanih.gov |
| Normal Cells | HaCaT | Lower Effect (compared to tumor cells) | nih.govdntb.gov.uanih.gov |
Note: The data in this table reflects the observed effects of the total lipid extract from Leeuwenhoekiella parthenopeia Mr9T, which contains this compound, and not necessarily the effect of isolated this compound.
Detailed Research Findings Highlights:
The marine bacterium Leeuwenhoekiella parthenopeia Mr9T produces a lipidome with inhibitory activity against tumor cells. nih.govdntb.gov.uanih.gov
this compound is identified as a component of this bioactive microbial lipidome. nih.govdntb.gov.uanih.govresearchgate.net
The total lipid extract demonstrated reduced viability in human prostatic adenocarcinoma (DU-145) and glioblastoma (U-87 MG) cell lines in vitro. nih.govdntb.gov.uanih.gov
A differential cytotoxic effect was observed, with the lipid extract having a lower impact on normal human keratinocyte (HaCaT) cells compared to the tested tumor cell lines. nih.govdntb.gov.uanih.gov
The bioactivity of the lipidome may be due to individual components, including this compound, or synergistic effects among them. nih.govdntb.gov.uaresearchgate.net
Molecular Mechanisms and Target Identification in Wb 3559 B Research
Elucidation of Biological Pathways Modulated by WB-3559 B
The primary biological pathway known to be modulated by this compound is the fibrinolytic system. nih.govjst.go.jpjst.go.jp The fibrinolytic system is a physiological mechanism responsible for dissolving blood clots, maintaining vessel patency, and initiating tissue remodeling. wfh.org The key event in this system is the activation of plasminogen to plasmin, a serine protease that degrades fibrin (B1330869) clots. wfh.orgcvpharmacology.comactaoncologicaturcica.com
Additionally, this compound has been identified as a component of the lipidome of Leeuwenhoekiella parthenopeia, a bacterium whose lipid extract showed a reduction in prostatic and brain tumor cell viability. nih.govresearchgate.netfrontiersin.orgnih.gov This suggests a potential modulation of pathways related to cell proliferation or survival, although it is noted that this bioactivity could be attributed to individual compounds within the lipidome or a synergistic effect. nih.govresearchgate.netfrontiersin.orgnih.gov Further research would be needed to specifically attribute this effect to this compound and elucidate the involved pathways.
Identification of Specific Molecular Targets (e.g., for Fibrinolytic Activity)
While this compound is known to stimulate fibrinolytic activity, the specific molecular targets through which it exerts this effect are not explicitly detailed in the provided information. The fibrinolytic system involves several key players, including plasminogen, tissue plasminogen activator (tPA), urokinase-type plasminogen activator (uPA), fibrin, and various inhibitors. wfh.orgcvpharmacology.comactaoncologicaturcica.com
Compounds that stimulate fibrinolysis can act through different mechanisms, such as directly activating plasminogen, enhancing the activity of plasminogen activators, or inhibiting plasminogen activator inhibitors. wfh.orgcvpharmacology.com For example, tissue plasminogen activator (tPA) binds to fibrin and activates fibrin-bound plasminogen, leading to localized plasmin generation and clot lysis. wfh.orgcvpharmacology.com Other agents, like tranexamic acid, inhibit fibrinolysis by binding to plasminogen's lysine-binding sites, reducing its affinity for fibrin. wfh.org
The initial studies on WB-3559 compounds indicated they stimulated rabbit plasma euglobulin clot lysis time. nih.govjst.go.jp However, the precise protein or molecule that this compound interacts with to achieve this stimulation (e.g., whether it directly activates plasminogen, interacts with tPA or uPA, or affects fibrin structure) is not specified. Identifying the exact molecular target is crucial for a complete understanding of its fibrinolytic mechanism.
Ligand-Receptor Interaction Studies (if applicable and reported)
Information specifically detailing ligand-receptor interaction studies for this compound is not present in the provided search results. While the concept of ligand-receptor interactions is fundamental in molecular biology and drug action researchgate.netnih.govbruker.commdpi.com, and this compound is a bioactive molecule, the specific receptors or binding partners it interacts with have not been reported in these sources.
Studies on ligand-receptor interactions typically involve investigating the binding affinity, kinetics, and structural basis of the interaction between a ligand (like this compound) and its putative receptor or target protein. researchgate.netnih.govbruker.commdpi.com The absence of such studies in the search results suggests that, as of the information available, the specific protein targets and their interaction mechanisms with this compound have not been fully elucidated or publicly reported in these sources.
Enzyme Modulation and Inhibition Kinetics
While this compound is described as a fibrinolytic agent, implying it modulates enzymatic activity within the fibrinolytic pathway (specifically the generation or activity of plasmin), detailed studies on its enzyme modulation and inhibition kinetics are not provided in the search results.
Enzyme kinetics studies are essential for understanding how a compound affects the rate of an enzymatic reaction, including determining parameters like Michaelis-Menten kinetics (Km, Vmax) and inhibition constants (Ki) for inhibitors. bu.edusci-hub.se Different types of enzyme inhibition (competitive, uncompetitive, noncompetitive) have distinct kinetic profiles. sci-hub.se
Given that this compound stimulates fibrinolysis, it is likely acting as an activator or modulator of an enzyme (or enzymes) involved in this process, rather than a direct inhibitor of the fibrinolytic enzymes themselves (like plasmin). However, without specific enzyme modulation or kinetic data, the precise nature of its interaction with the enzymes of the fibrinolytic system remains to be fully characterized based on the provided information.
The identification of this compound in the lipidome of Leeuwenhoekiella parthenopeia with reported antiproliferative activity nih.govresearchgate.netfrontiersin.orgnih.gov might suggest potential interactions with enzymes involved in cell growth or survival pathways, but no specific enzyme targets or kinetic data related to this activity are reported for this compound individually.
Compound Names and PubChem CIDs
Structure Activity Relationship Sar Studies of Wb 3559 B
Impact of Amino Acid Moieties on Bioactivity
The amino acid component at the N-terminus of aminolipids like WB-3559 B plays a significant role in their biological activity. This compound features an N-terminal serine residue nih.govmdpi.com. In contrast, related aminolipids, such as WB-3559 D (also known as Flavolipin or Lipid654), possess an N-terminal glycine (B1666218) unit nih.govmdpi.comciteab.comnih.gov. Comparative SAR studies have indicated that this difference in the N-terminal amino acid significantly impacts antimicrobial activity. Specifically, aminolipids containing an N-terminal glycine unit have demonstrated moderate in vitro antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com. However, the presence of an N-terminal serine residue, as in this compound, or methylation of the N-terminal amino acid residue, appears to diminish or completely abolish this antibiotic activity (IC50 values > 200 µg/mL) mdpi.com. This suggests that the primary amine group and the specific side chain of glycine contribute favorably to the observed antimicrobial effect in these aminolipids, an effect that is reduced or lost with the introduction of the serine hydroxyl group or N-methylation mdpi.com.
Influence of Ester Linkages and Stereochemistry
A defining feature of this compound is the ester linkage connecting one of the iso-fatty acyl moieties to the hydroxyl group at the C-3 position of the serine residue nih.govmdpi.com. This ester bond, along with the stereochemistry at the chiral centers, is crucial for the compound's structure and likely its interaction with biological systems. Studies involving the synthesis of related aminolipids, such as compound 3 (a related aminolipid), have utilized (3R, L-serine)-WB-3559B as a starting material mdpi.com. Based on biosynthetic relationships, known stereochemistry of serine in related metabolites, and optical rotation data, it is suggested that compound 3 possesses the (R) configuration at the C-3 position and contains L-serine as the N-terminal amino acid mdpi.com. This implies that the specific (R) stereochemistry at the C-3 position of the serine backbone, where the ester linkage occurs, and the L-configuration of the N-terminal serine are important structural determinants for the biological properties of this compound and related aminolipids mdpi.com.
Comparative SAR with Related Aminolipid Scaffolds
Comparing the SAR of this compound with related aminolipid scaffolds provides broader insights into the structural features essential for activity. As discussed, this compound (serine N-terminus) shows diminished antimicrobial activity compared to its glycine-containing analog, WB-3559 D (Flavolipin) mdpi.com. This highlights the critical role of the N-terminal amino acid in determining the spectrum or potency of activity mdpi.com. Other related aminolipids and lipopeptides isolated from bacteria, such as topostins and katanosins, also exhibit diverse structures and bioactivities, including antimicrobial properties wikipedia.orgguidetomalariapharmacology.orgnih.gov. For instance, katanosins A and B are cyclic depsipeptides with varying amino acid compositions that target bacterial cell wall synthesis wikipedia.orgguidetomalariapharmacology.org. Topostins, like Topostin B553, are also fatty acyl amino acids lipidmaps.orgnih.gov. While these compounds share the general feature of having lipid and amino acid components, variations in the amino acid sequence, fatty acyl chain structure, cyclization (as in katanosins), and the nature of the linkages (amide vs. ester) lead to distinct biological profiles nih.govmdpi.comciteab.comwikipedia.orgguidetomalariapharmacology.org. The linear aminolipid scaffold of this compound, with its specific serine-glyceric acid-like backbone and esterified iso-fatty acids, represents a particular structural class whose activity is highly sensitive to the precise composition of its amino acid and lipid moieties nih.govmdpi.com.
Table 1: Antimicrobial Activity (IC50 against MRSA) of this compound and Related Aminolipids mdpi.com
| Compound | N-terminal Amino Acid | Lower Fatty Acyl Chain | Unsaturation | IC50 against MRSA (µg/mL) |
| This compound | Serine | iso-Fatty Acid | Present/Absent* | > 200 |
| Compound 4 | Glycine | iso-Fatty Acid | Absent | 22 |
| Compound 1 | Glycine | iso-Fatty Acid | Absent | 58 |
| Compound 5 | Glycine | iso-Fatty Acid | Absent | 93 |
| Compound 2 | Glycine | iso-Fatty Acid | Absent | 145 |
| Related Analog | Glycine | iso-Pentadecenoic Acid | Present | > 200 |
Note: While the structure of this compound has two iso-fatty acids, the specific unsaturation status of both in the context of the activity data in mdpi.com is not fully detailed for this compound itself, but unsaturation in the lower chain of a glycine analog abolished activity. The IC50 > 200 µg/mL for this compound suggests low/no activity in this specific assay regardless of the exact fatty acid composition details provided in that context.
Comparative Research and Biosynthetic Relationships of Wb 3559 B
Comparison with Other WB-3559 Series Compounds (A, C, D)
The WB-3559 series comprises four closely related compounds: WB-3559 A, B, C, and D nih.govnih.govjst.go.jp. These are described as dipeptide-like metabolites rsc.org. Their initial isolation from Flavobacterium sp. No. 3559 indicated a common origin nih.govnih.govjst.go.jp. Structural studies have elucidated the distinct chemical structures of each member of the series nih.govjst.go.jp. The total synthesis of WB-3559 D has been accomplished nih.govjst.go.jp. The presence of WB-3559 A, B, C, and D together in producing organisms suggests a shared or interconnected biosynthetic pathway nih.govnih.govnih.govfrontiersin.org.
The molecular formulas of the WB-3559 series compounds provide insight into their structural relationships:
| Compound | Molecular Formula |
| WB-3559 A | C₃₆H₆₆N₂O₇ d-nb.info |
| WB-3559 B | C₃₇H₆₈N₂O₇ d-nb.info |
| WB-3559 C | C₃₆H₆₈N₂O₇ |
| WB-3559 D | C₃₇H₇₀N₂O₇ nih.gov |
Analogies with Other Amino Acid-Containing Lipids (e.g., Flavolipin, N-acyl Amino Acids)
This compound is categorized as an amino acid-containing lipid researchgate.net. This broad class of microbial lipids includes various structures featuring amino acid and lipid moieties researchgate.net. Flavolipin, another well-studied amino acid-containing lipid, contains serine and glycine (B1666218) and was initially thought to be exclusive to Flavobacterium species researchgate.net.
Flavolipin is also known by several other names, including Lipid 654, topostin D654, and is identified as being synonymous with WB-3559 D nih.govresearchgate.net. It is characterized as a glycine-serine dipeptide lipid with a 3-hydroxy fatty acid (3-HFA) backbone and an acyl fatty acid substituent nih.govresearchgate.netmdpi.com. While WB-3559 D shares this identity with Flavolipin, this compound is a separate compound within the WB-3559 series d-nb.info.
N-acyl amino acids (NAAAs) represent another diverse group of lipids where a fatty acid is linked to an amino acid via an amide bond nih.govlipidmaps.org. Examples include N-palmitoyl glycine and N-oleoyl GABA lipidmaps.orglipidmaps.org. Folic acid is also classified as an N-acyl-amino acid nih.gov. The structural motif present in the WB-3559 compounds is also found in other bioactive lipids like Flavolipin and FAHFAs (Fatty Acyls of Hydroxy Fatty Acids), suggesting common structural themes within these lipid families nih.gov.
A comparison of structural features among selected amino acid-containing lipid classes is presented below:
| Compound Class | Amino Acid Moiety(ies) | Key Lipid Moiety Features | Representative Examples |
| WB-3559 Series | Serine, Glycine | Acylated hydroxy fatty acid backbone | WB-3559 A, B, C, D |
| Flavolipin (Lipid 654) | Serine, Glycine | 3-HFA backbone with acyl substituent | Flavolipin (Gly-Ser-FAHFA 32:0) mdpi.com |
| N-acyl Amino Acids (NAAA) | Various | Fatty acid amide linkage to amino acid | N-palmitoyl glycine lipidmaps.org, N-oleoyl GABA lipidmaps.org, Folic acid nih.gov |
| Glycine Lipids | Glycine | Diverse lipid structures | Lipid 342, Lipid 567 researchgate.net |
Biosynthetic Interrelationships within Microbial Lipid Pathways
The biosynthesis of amino acid-containing lipids like the WB-3559 series in bacteria involves specific enzymatic pathways that integrate fatty acid and amino acid metabolism. The production of WB-3559 compounds by Flavobacterium and Leeuwenhoekiella species indicates their involvement in the lipid biosynthetic machinery of these bacteria nih.govd-nb.infonih.govnih.govfrontiersin.org.
The presence of an acylated hydroxy fatty acid component in the WB-3559 structures nih.gov and Flavolipin mdpi.com suggests biosynthetic steps involving fatty acid synthesis, hydroxylation, and acylation. The incorporation of serine and glycine points to enzymatic processes that ligate these amino acids to the lipid backbone.
Research into other bacterial lipids within the Bacteroidetes phylum, such as sulfonolipids, reveals the complexity and diversity of their biosynthetic routes mdpi.com. The simultaneous presence of sulfobacin A, WB-3559A, WB-3559B, and other lipids in the lipidome of Leeuwenhoekiella parthenopeia suggests potentially interconnected biosynthetic pathways or the presence of multiple distinct pathways within this organism nih.govnih.govfrontiersin.org. Biosynthetic gene cluster analysis in Leeuwenhoekiella species has identified gene clusters that are likely responsible for the synthesis of novel bioactive compounds, which could include these lipids nih.govnih.govunina.it.
Phylogenetic Context of Producing Microorganisms and Metabolite Diversity
This compound is produced by bacteria classified within the phylum Bacteroidetes, specifically within the family Flavobacteriaceae nih.govd-nb.infonih.govnih.govfrontiersin.orgresearchgate.net. The initial source of the WB-3559 series was identified as a Flavobacterium species nih.gov. Subsequent studies have found this compound in Leeuwenhoekiella parthenopeia, a marine bacterium belonging to the Flavobacteriaceae family d-nb.infonih.govnih.govfrontiersin.orgresearchgate.net.
The Flavobacteriaceae family is a group of Gram-negative bacteria found in various environments, including aquatic ecosystems d-nb.infonih.govresearchgate.net. The ability to produce specific amino acid-containing lipids, such as the WB-3559 series and Flavolipin, appears to be a characteristic metabolic feature of certain members of this family nih.govd-nb.infonih.govnih.govfrontiersin.orgresearchgate.netmdpi.com.
The Bacteroidetes phylum is known for its metabolic diversity, producing a range of bioactive molecules. Beyond the WB-3559 compounds and Flavolipin, other amino acid-containing lipids like glycine lipids (Lipid 342, Lipid 567) have been isolated from Porphyromonas gingivalis, another Bacteroidetes species researchgate.net. Sulfonolipids are also produced by Bacteroidetes nih.govnih.govmdpi.com. The detection of this compound in a less common marine bacterium like Leeuwenhoekiella parthenopeia highlights the potential for discovering new variations of these lipid compounds by exploring the metabolic capabilities of diverse microorganisms within these phylogenetic groups and their specific ecological niches nih.govnih.govfrontiersin.org.
Advanced Research Methodologies and Theoretical Considerations
Integration of Omics Approaches
The discovery and characterization of bioactive compounds like WB-3559 B from microbial sources are increasingly benefiting from the integration of omics approaches, particularly genomics. Exploring the genomes of producing organisms, such as Aequorivita sp., can lead to the identification of biosynthetic gene clusters (BGCs) responsible for the production of these complex molecules unina.it. While specific details on the BGC for this compound were not detailed in the provided information, the general principle involves analyzing genomic data to locate gene clusters that encode the enzymes and proteins necessary for the synthesis of aminolipids. This genomic perspective allows researchers to understand the genetic potential of microorganisms for producing novel compounds and can guide fermentation and genetic engineering strategies to enhance yield or produce analogs unina.it. The application of omics techniques, including genomics, is seen as a crucial step in exploring the full potential of microbial biodiversity for new bioactive molecules unina.it.
Computational Modeling and In Silico Predictions
Specific studies detailing the application of computational modeling or in silico prediction methods directly concerning the chemical structure or properties of this compound were not identified in the provided search results. While computational approaches are increasingly utilized in natural product research for tasks such as predicting molecular properties, analyzing structure-activity relationships, and assisting in structure elucidation, their specific application to this compound has not been highlighted in the available information.
Methodological Challenges in Aminolipid Research
Research into aminolipids, including compounds like this compound, often encounters significant methodological challenges, particularly concerning their isolation and purification from complex biological matrices. This compound was isolated from bacterial sources using techniques that involved purification studies and activity-guided fractionation researchgate.net. Extracting and separating specific aminolipids from the multitude of other lipids and metabolites produced by microorganisms requires sophisticated chromatographic techniques and careful optimization. Furthermore, a major hurdle in exploiting microbial sources for novel compounds is the "non-cultivability" of a large percentage of microbial species under standard laboratory conditions unina.it. This difficulty in cultivating the source organisms in sufficient quantities directly impacts the ability to obtain enough material for isolation, purification, and detailed characterization of compounds like this compound.
Q & A
(Basic) What experimental methodologies are recommended for the initial isolation and purification of WB-3559 B from microbial sources?
To isolate this compound, researchers should first culture Flavobacterium sp. strains under optimized fermentation conditions (e.g., nutrient-rich media, 28°C, aerobic agitation). Post-fermentation, extract the broth using solvent partitioning (e.g., ethyl acetate). Purification typically involves sequential chromatography: gel filtration for size-based separation, followed by reverse-phase HPLC for fine resolution. Confirmation of purity requires tandem spectroscopic analysis (NMR, MS) and comparison with synthetic standards .
(Basic) What spectroscopic and chromatographic techniques are critical for confirming the identity and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For elucidating carbon-hydrogen frameworks (¹H, ¹³C, and 2D-COSY spectra).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Paired with UV/Vis or evaporative light scattering detectors to assess purity (>95% by peak area).
Cross-reference data with published spectral libraries from Yoshida et al. (1985) to validate structural assignments .
(Basic) What are the established in vitro bioassay models for evaluating the fibrinolytic activity of this compound?
Standard assays include:
- Fibrin Plate Assay : Measure zones of lysis on fibrin-coated plates after incubation with this compound.
- Chromogenic Substrate Assay : Quantify plasminogen activation using synthetic substrates (e.g., S-2251 for urokinase-like activity).
- Clot Lysis Time (CLT) : Monitor thrombin-induced clot dissolution kinetics.
Limitations: These assays may not capture in vivo pharmacokinetic factors like bioavailability or protein binding .
(Advanced) How can researchers optimize the synthetic pathway of this compound to improve yield and scalability?
The original synthesis of WB-3559 D (analogue of this compound) by Uchida et al. (1985) used a multi-step approach starting from chiral aldehyde intermediates. To optimize:
- Catalyst Screening : Employ asymmetric catalysis (e.g., Sharpless epoxidation) to enhance enantioselectivity.
- Flow Chemistry : Improve reaction control and scalability for stereosensitive steps.
- Byproduct Recycling : Use tandem MS and NMR to identify side products and adjust reaction conditions (e.g., temperature, solvent polarity). Validate bioactivity at each step via fibrinolytic assays .
(Advanced) What strategies resolve contradictions between in vitro fibrinolytic activity and in vivo efficacy in preclinical studies?
Address discrepancies through:
- Pharmacokinetic Profiling : Assess plasma stability, tissue distribution, and metabolite formation using LC-MS/MS.
- Disease Models : Use thrombotic animal models (e.g., murine venous thrombosis) to evaluate dose-response relationships.
- Iterative Hypothesis Testing : Re-examine in vitro assay conditions (e.g., fibrin concentration, pH) to better mimic in vivo environments. Document contradictions transparently to avoid data manipulation .
(Advanced) How can comparative genomic analysis of Flavobacterium sp. strains inform this compound biosynthesis?
Use tools like:
- antiSMASH : Identify biosynthetic gene clusters (BGCs) linked to fibrinolytic metabolites.
- Phylogenetic Analysis : Compare 16S rRNA sequences (via EzBioCloud) to correlate strain diversity with this compound production.
- CRISPR Interference : Knock out putative regulatory genes in BGCs to confirm their role in biosynthesis .
(Basic) What are the key structural characteristics differentiating this compound from other fibrinolytic agents?
This compound features a unique glycerophospholipid backbone with a β-hydroxy fatty acid chain and an L-ornithine moiety. Differentiation from analogues (e.g., WB-3559 A/C/D) relies on:
- Stereochemistry : Absolute configuration at C-3 and C-5 determined via circular dichroism (CD).
- Functional Groups : Presence of a terminal carboxyl group critical for plasminogen binding .
(Advanced) What computational approaches model this compound’s interaction with fibrinolytic targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to plasminogen activator inhibitor-1 (PAI-1).
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in physiological conditions (GROMACS/AMBER).
- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with fibrinolytic potency .
(Basic) How should dose-response experiments for this compound balance therapeutic efficacy and off-target effects?
- Range-Finding Studies : Test 5-7 log-scale concentrations in in vitro assays.
- In Vivo Testing : Use staggered dosing (e.g., 0.1–10 mg/kg) in rodent models, monitoring hemostatic parameters (PT/aPTT).
- Statistical Design : Apply ANOVA with post-hoc Tukey tests to identify significance thresholds .
(Advanced) What metabolomic techniques identify synergies between this compound and co-administered therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
